molecular formula C9H12N2O2 B3167003 N-methyl-N-(pyridin-4-ylmethyl)glycine CAS No. 915922-64-4

N-methyl-N-(pyridin-4-ylmethyl)glycine

Cat. No.: B3167003
CAS No.: 915922-64-4
M. Wt: 180.2 g/mol
InChI Key: WWHDOMCGMCEFJO-UHFFFAOYSA-N
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Description

Contextualization within N-Substituted Glycine (B1666218) Derivatives and Pyridine-Containing Compounds

N-methyl-N-(pyridin-4-ylmethyl)glycine is structurally classified as both an N-substituted glycine derivative and a pyridine-containing compound. N-substituted glycine derivatives, often referred to as peptoids, are a class of peptide mimics that have garnered significant interest in medicinal chemistry. cymitquimica.com Their structural diversity and resistance to proteolytic degradation make them valuable scaffolds in drug discovery. cymitquimica.com The modification of the nitrogen atom of glycine allows for the introduction of a wide array of functional groups, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. citeline.comnih.gov

Simultaneously, the presence of a pyridine (B92270) ring places this compound within a vast and vital family of heterocyclic compounds. The pyridine scaffold is a ubiquitous feature in numerous pharmaceuticals and biologically active molecules. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated, which significantly influences the molecule's solubility, binding affinity to biological targets, and pharmacokinetic properties.

Significance of the N-Methylglycine and Pyridylmethyl Moieties in Chemical Synthesis and Biological Systems

The two key structural components of the title compound are the N-methylglycine moiety, commonly known as sarcosine (B1681465), and the pyridylmethyl group. Sarcosine is a naturally occurring amino acid derivative that serves as an intermediate in the metabolism of choline (B1196258) and glycine. Its incorporation into molecular structures can alter properties such as flexibility and lipophilicity.

Academic Research Landscape and Objectives Pertaining to this compound

The primary academic and industrial interest in this compound lies in its utility as a synthetic intermediate in the development of novel therapeutic agents. Detailed examination of patent literature reveals that this compound is not typically the final, biologically active molecule itself, but rather a crucial building block in the synthesis of more complex structures.

Specifically, research documented in patents filed by GlaxoSmithKline (GSK) identifies this compound as an intermediate in the preparation of novel 5-HT6 receptor antagonists. The 5-HT6 receptor, a subtype of the serotonin (B10506) receptor, is found almost exclusively in the central nervous system and is a significant target for the treatment of cognitive disorders, most notably Alzheimer's disease. nih.gov Blockade of this receptor has been shown in preclinical studies to improve cognitive performance and is believed to work by enhancing the levels of other key neurotransmitters like acetylcholine (B1216132) and glutamate (B1630785). nih.govnih.gov

The research objective behind the synthesis of this compound is, therefore, to provide a key fragment for the construction of larger molecules designed to interact specifically and with high affinity to the 5-HT6 receptor. Patent documents, such as WO2007083130A1 and WO2008125816A1, describe multi-step synthetic routes where this glycine derivative is reacted with other complex chemical entities to yield the final 5-HT6 receptor antagonist candidates. The pyridylmethyl portion of the intermediate often serves as a key pharmacophoric element that interacts with the target receptor in the final compound.

The investigation of this and similar compounds underscores a common strategy in modern drug discovery: the modular assembly of complex molecules from well-defined, functional building blocks. The research landscape for this compound is thus intrinsically linked to the broader quest for effective treatments for neurodegenerative diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[methyl(pyridin-4-ylmethyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11(7-9(12)13)6-8-2-4-10-5-3-8/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHDOMCGMCEFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=NC=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclatural and Structural Delimitation of N Methyl N Pyridin 4 Ylmethyl Glycine

Definitive Chemical Identity and Known Salt Forms of N-methyl-N-(pyridin-4-ylmethyl)glycine

This compound is a derivative of the simplest amino acid, glycine (B1666218). nih.gov It is characterized by the substitution of two hydrogen atoms on the glycine nitrogen with a methyl group and a pyridin-4-ylmethyl group. Its formal chemical name is 2-[methyl(pyridin-4-ylmethyl)amino]acetic acid. nih.gov The compound is also known by the synonym N-pyridin-4-ylmethyl-sarcosine. nih.gov Sarcosine (B1681465), or N-methylglycine, is itself a naturally occurring derivative of glycine. chemeo.com

The molecular formula for this compound is C₉H₁₂N₂O₂, with a molecular weight of approximately 180.20 g/mol . nih.gov This compound is known to form various salts, primarily through the protonation of the basic nitrogen atoms in the pyridine (B92270) ring and the tertiary amine, or through the formation of a salt with the carboxylic acid group. Commercially and in literature, it is often available as a hydrochloride or dihydrochloride (B599025) salt, which can enhance its stability and solubility. cymitquimica.com The dihydrochloride salt, for instance, has a molecular formula of C₉H₁₄Cl₂N₂O₂ and a molecular weight of 253.13 g/mol .

Table 1: Chemical Identity and Known Salt Forms

Identifier This compound N-methyl-N-(pyridin-4-yl)glycine hydrochloride This compound dihydrochloride
IUPAC Name 2-[methyl(pyridin-4-ylmethyl)amino]acetic acid nih.gov N-Methyl-N-(pyridin-4-yl)glycine hydrochloride cymitquimica.com Not specified
Molecular Formula C₉H₁₂N₂O₂ nih.gov C₈H₁₁ClN₂O₂ chemscene.com C₉H₁₄Cl₂N₂O₂
Molecular Weight 180.20 g/mol nih.gov 202.64 g/mol cymitquimica.comchemscene.com 253.13 g/mol
CAS Number 915922-64-4 nih.gov 210962-16-6 cymitquimica.comchemscene.com Not specified
SMILES CN(CC1=CC=NC=C1)CC(=O)O nih.gov O=C(CN(C)C1=CC=NC=C1)O.Cl chemscene.com Cl.Cl.CN(CC(O)=O)Cc1ccncc1

Exploration of Isomeric and Closely Related Structural Analogs of this compound

The structure of this compound allows for several isomeric forms and has a number of closely related structural analogs.

Isomers: Positional isomers can be generated by changing the attachment point on the pyridine ring. While the parent compound features a pyridin-4-yl group, isomers with pyridin-2-yl and pyridin-3-yl attachments are also possible, such as N-methyl-N-(pyridin-2-ylmethyl)glycine and N-methyl-N-(pyridin-3-ylmethyl)glycine. Another type of isomerism involves the arrangement of substituents on the glycine backbone. For example, N-methyl-N-(pyridin-2-yl)glycine is an isomer where the pyridine ring is directly attached to the nitrogen atom, rather than through a methylene (B1212753) bridge. chemscene.com

Structural Analogs: Structural analogs are compounds with similar, but not identical, structures. These can be formed by modifying different parts of the parent molecule.

Modification of the N-substituents: An example is N-methyl-N-[(pyridin-4-yl)methyl]nitrous amide, where the carboxymethyl group is replaced by a nitroso group. nih.gov Another analog is 4-(N-Methyl-N-nitrosamino)-1-(pyridin-3-yl)-1-butanone (NNK), which features a more complex side chain. usp.org

Modification of the Glycine Backbone: Analogs can be derived from different amino acids or feature substitutions on the glycine itself. For instance, N-acylglycines like N-lauroylglycine are analogs where the pyridinylmethyl group is replaced by a long-chain acyl group. nih.govhmdb.ca

Polymer-based Analogs: More complex analogs include polymers incorporating the structural motif, such as Glycine, N-(carboxymethyl)-N-[(4-ethenylphenyl)methyl]-, sodium salt (1:2), polymer with 1,4-diethenylbenzene. epa.gov

Table 2: Selected Isomers and Structural Analogs

Compound Name Molecular Formula Relationship to Parent Compound Key Structural Difference
N-methyl-N-(pyridin-2-yl)glycine chemscene.com C₈H₁₀N₂O₂ Isomer Pyridin-2-yl group directly on nitrogen; lacks methylene bridge.
N-methyl-N-[(pyridin-4-yl)methyl]nitrous amide nih.gov C₇H₉N₃O Analog Carboxymethyl group is replaced by a nitroso group (N=O).
4-(N-Methyl-N-nitrosamino)-1-(pyridin-3-yl)-1-butanone (NNK) usp.org C₁₀H₁₃N₃O₂ Analog Features a pyridin-3-yl group and a different N-substituent (4-oxo-4-(pyridin-3-yl)butyl).
N-Lauroylglycine nih.gov C₁₄H₂₇NO₃ Analog N-pyridinylmethyl group is replaced by an N-lauroyl (C12 acyl) group.

Structural Relationship to Key Precursor Amines and Glycine Derivatives

The synthesis of this compound illuminates its structural relationship to precursor amines and glycine derivatives. Synthetic routes typically involve the N-alkylation of a glycine derivative with a pyridine-containing electrophile or the alkylation of a pyridine-containing amine with a glycine-derived synthon. researchgate.netacs.org

One plausible synthetic pathway involves the reaction of sarcosine (N-methylglycine) with a 4-(halomethyl)pyridine, such as 4-(chloromethyl)pyridine (B78701). In this approach, sarcosine acts as the nucleophile, providing the N-methylglycine backbone, while the pyridinylmethyl halide serves as the alkylating agent. chemeo.com

Alternatively, the synthesis can start from a precursor amine like N-methyl-4-(aminomethyl)pyridine. This secondary amine can then be reacted with a haloacetic acid, such as bromoacetic acid or chloroacetic acid, or their corresponding esters, to introduce the carboxymethyl group onto the nitrogen atom. sigmaaldrich.comchemicalbook.com The industrial synthesis of glycine often involves the amination of chloroacetic acid, a principle that can be adapted for its derivatives. Another related precursor amine is 4-(aminomethyl)pyridine (B121137) (also known as 4-picolylamine), which would require both N-methylation and N-carboxymethylation to yield the final product. nist.govnist.govchemicalbook.com

These synthetic strategies highlight the modular nature of the molecule, being structurally composed of a sarcosine unit and a pyridin-4-ylmethyl unit.

Table 3: Key Precursors for this compound Synthesis

Precursor Type Compound Name Molecular Formula Role in Synthesis
Glycine Derivative Sarcosine (N-methylglycine) chemeo.com C₃H₇NO₂ Provides the N-methylglycine backbone.
Glycine Derivative Glycine nih.gov C₂H₅NO₂ Can be methylated and subsequently alkylated.
Amine Precursor 4-(Aminomethyl)pyridine (4-Picolylamine) sigmaaldrich.comnist.gov C₆H₈N₂ Requires N-methylation and N-carboxymethylation.
Amine Precursor N-Methyl-4-pyridinamine chemicalbook.com C₆H₈N₂ Requires alkylation with a haloacetate.

Chemical Transformations and Reactivity Profiles of N Methyl N Pyridin 4 Ylmethyl Glycine

Reactions Involving the Carboxylic Acid Functionality of N-methyl-N-(pyridin-4-ylmethyl)glycine

The carboxylic acid group is a key site for transformations such as esterification and amide bond formation. These reactions are fundamental in peptide synthesis and the creation of prodrugs or other derivatives with modified physicochemical properties.

Esterification: The carboxylic acid of this compound can be converted to its corresponding esters. A common method for the esterification of amino acids involves reaction with an alcohol in the presence of an acid catalyst or a suitable coupling agent. For instance, using methanol (B129727) with trimethylchlorosilane is an effective method for producing methyl esters of amino acids at room temperature. mdpi.com This method is known for its mild conditions and good to excellent yields. mdpi.com Alternatively, reagents like thionyl chloride in alcohol can also be employed. mdpi.com These reactions proceed via the activation of the carboxyl group, followed by nucleophilic attack by the alcohol.

Interactive Data Table 4.1.1: Esterification of this compound

Reactant Reagent/Conditions Product
This compound Methanol (CH₃OH), Trimethylchlorosilane (TMSCl) Methyl 2-[methyl(pyridin-4-ylmethyl)amino]acetate
This compound Ethanol (C₂H₅OH), Thionyl chloride (SOCl₂) Ethyl 2-[methyl(pyridin-4-ylmethyl)amino]acetate

Amide Formation: The formation of an amide bond is another crucial reaction of the carboxylic acid functionality. This is typically achieved by reacting the carboxylic acid with a primary or secondary amine using a dehydrating agent or coupling reagent. masterorganicchemistry.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) are widely used to facilitate amide bond formation under mild conditions by activating the carboxylic acid to form an "active ester," which is then readily attacked by the amine. masterorganicchemistry.com This approach is a cornerstone of peptide synthesis. masterorganicchemistry.com The reaction can also proceed by first converting the carboxylic acid to a more reactive acyl halide, which then reacts with an amine.

Interactive Data Table 4.1.2: Amide Formation from this compound

Reactant Reagent/Conditions Product
This compound Benzylamine, DCC N-benzyl-2-[methyl(pyridin-4-ylmethyl)amino]acetamide
This compound Diethylamine, EDC (a water-soluble carbodiimide) N,N-diethyl-2-[methyl(pyridin-4-ylmethyl)amino]acetamide

Transformations at the Tertiary Amine Nitrogen Center of this compound

The sarcosine (B1681465) (N-methylglycine) moiety contains a tertiary amine nitrogen atom that is nucleophilic and susceptible to oxidation and alkylation reactions.

N-Oxidation: Tertiary amines can be oxidized to their corresponding N-oxides using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). This reaction would convert the tertiary amine of this compound into this compound N-oxide. The resulting N-oxide is a polar species with distinct chemical properties from the parent amine.

Quaternization: The lone pair of electrons on the tertiary amine nitrogen allows it to act as a nucleophile and react with alkyl halides in a process known as quaternization. This reaction forms a quaternary ammonium (B1175870) salt. For example, reaction with methyl iodide (CH₃I) would yield a dimethylated quaternary ammonium iodide salt. Such reactions are typically performed in a suitable solvent, and the resulting salts often precipitate from the reaction mixture. Research into the synthesis of pyridinium (B92312) acetals has demonstrated the feasibility of N-alkylation reactions on similar structures. researchgate.net

Interactive Data Table 4.2.1: Quaternization of the Tertiary Amine in this compound

Reactant Reagent Product
This compound Methyl iodide (CH₃I) 4-(((carboxymethyl)(methyl)ammonio)methyl)-1-methylpyridin-1-ium iodide
This compound Ethyl bromide (C₂H₅Br) 4-(((carboxymethyl)(ethyl)ammonio)methyl)-1-methylpyridin-1-ium bromide

Reactivity of the Pyridine (B92270) Ring in this compound

The pyridine ring possesses its own distinct reactivity, primarily involving the ring nitrogen and the aromatic system itself.

N-Oxidation of the Pyridine Ring: The nitrogen atom of the pyridine ring is nucleophilic and can be oxidized to a pyridine N-oxide. almerja.comchemtube3d.com This transformation is typically achieved using reagents like hydrogen peroxide in acetic acid or m-CPBA. almerja.comchemtube3d.com The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain electrophilic and nucleophilic substitution reactions. almerja.comchemtube3d.com Specifically, it activates the ring for electrophilic substitution, primarily at the 4-position. almerja.comquimicaorganica.org

Electrophilic Aromatic Substitution: The pyridine ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution. However, conversion to the pyridine N-oxide activates the ring system. rsc.org The N-oxide group is an activating group that directs incoming electrophiles to the 4-position (para) and 2-position (ortho). almerja.comquimicaorganica.org For example, nitration of the N-oxide derivative with a nitrating mixture (HNO₃/H₂SO₄) would yield the 4-nitro-pyridine N-oxide derivative. youtube.com The N-oxide can later be removed by reduction with a trivalent phosphorus compound like PCl₃, restoring the pyridine ring. almerja.com

Reduction of the Pyridine Ring (Hydrogenation): The aromatic pyridine ring can be reduced to a saturated piperidine (B6355638) ring through catalytic hydrogenation. researchgate.net This transformation typically requires a catalyst such as platinum oxide (PtO₂), rhodium on carbon (Rh/C), or palladium on carbon (Pd/C) and a source of hydrogen, often under pressure. researchgate.netasianpubs.orgrsc.org The reaction conditions, including the choice of catalyst, solvent, temperature, and pressure, can be optimized to achieve high yields. asianpubs.orgresearchgate.net For instance, hydrogenation using PtO₂ in glacial acetic acid has been reported for the synthesis of various piperidine derivatives. researchgate.netasianpubs.org Electrocatalytic hydrogenation using a rhodium catalyst has also been demonstrated as an effective method at ambient temperature and pressure. acs.org This reaction would convert this compound into N-methyl-N-(piperidin-4-ylmethyl)glycine.

Interactive Data Table 4.3.1: Catalytic Hydrogenation of the Pyridine Ring in this compound

Catalyst Solvent Conditions Product
Platinum(IV) oxide (PtO₂) Glacial Acetic Acid H₂ (50-70 bar), Room Temperature N-methyl-N-(piperidin-4-ylmethyl)glycine
Rhodium on Carbon (Rh/C) 2,2,2-Trifluoroethanol (TFE) H₂ (5 bar), 40 °C N-methyl-N-(piperidin-4-ylmethyl)glycine
Palladium on Carbon (Pd/C) Ethanol/HCl H₂ (pressure varies) N-methyl-N-(piperidin-4-ylmethyl)glycine hydrochloride

Mechanisms of Chemical Degradation and Stability Studies of this compound

The stability of this compound is dependent on environmental conditions such as pH, temperature, and the presence of oxidizing or reducing agents. Degradation can occur at any of the three functional groups. While specific stability studies on this exact molecule are not widely published, potential degradation pathways can be inferred from the known chemistry of its constituent parts.

Potential Degradation Pathways:

Hydrolysis: The amide-like linkage between the methylamino group and the acetyl group is generally stable. The pyridine ring is also stable to hydrolysis. Extreme pH conditions could potentially promote reactions, but the molecule is expected to be reasonably stable in aqueous solutions near neutral pH.

Oxidative Degradation: As mentioned, both the tertiary amine and the pyridine nitrogen can be oxidized. In the presence of strong oxidants, further degradation of the rings or side chains could occur.

Thermal Decomposition: Studies on glycine (B1666218) show that thermal decomposition can lead to the release of the amino group and polymerization, generating gases such as CO₂, CO, and NH₃. researchgate.net A similar pathway involving decarboxylation and fragmentation of the N-methylglycine portion of the molecule could be anticipated under high-temperature conditions.

Photodegradation: Pyridine-containing compounds can be susceptible to photodegradation, which may involve radical mechanisms or rearrangements.

Decomposition via N-Chlorination: Studies on N-chloro derivatives of glycine and N-methylglycine show that they can decompose, often via mechanisms involving concerted decarboxylation and dechlorination to form an imine intermediate. rsc.org While this requires initial N-chlorination, it highlights a potential instability pathway if the molecule is exposed to chlorinating agents. rsc.orgnih.gov

Interactive Data Table 4.4.1: Potential Degradation Pathways for this compound

Condition Affected Moiety Potential Products
High Temperature Carboxylic acid, Glycine backbone Decarboxylation products, fragmented amines, CO₂, CO
Strong Oxidants (e.g., KMnO₄) Entire molecule Complete oxidation to CO₂, H₂O, NOx
Strong Alkaline Conditions Glycine backbone Possible formation of glyoxylate-like species and subsequent products nih.gov
UV Radiation Pyridine ring, side chain Complex mixture of rearranged and fragmented products

Coordination Chemistry of N Methyl N Pyridin 4 Ylmethyl Glycine As a Ligand

Ligand Design Principles for Pyridine- and Amine-Containing Glycine (B1666218) Derivatives

The design of ligands like N-methyl-N-(pyridin-4-ylmethyl)glycine is rooted in the principles of coordination chemistry, which aim to create molecules with specific metal-binding properties. The inclusion of both a pyridine (B92270) ring and an amino-carboxylate group offers multiple coordination sites. The pyridine nitrogen, the tertiary amine nitrogen, and the oxygen atoms of the carboxylate group can all potentially bind to a metal center.

The flexibility of the glycine backbone allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. rsc.org The presence of the methyl group on the amine nitrogen introduces steric hindrance that can influence the coordination geometry and the stability of the resulting complexes. The design of such ligands often considers the desired dimensionality of the final coordination polymer, with flexible ligands often leading to the formation of entangled structures. mdpi.com

Furthermore, the electronic properties of the pyridine ring can be tuned by introducing substituents, which in turn affects the basicity of the pyridine nitrogen and its coordination strength. mdpi.com The design of related amide-pyridine derivatives has been explored for their potential as dual-target inhibitors, highlighting the modular nature of these scaffolds. nih.gov The synthesis of new pyridine and pyrimidine (B1678525) derivatives with amide or carbamate (B1207046) groups has been investigated to introduce rigidity and hydrogen bonding capabilities, which can lead to more stable and specific interactions with metal centers. mdpi.com

Formation of Metal Complexes with this compound and its Analogs

This compound can act as a chelating ligand, forming stable complexes with a variety of transition metal ions. The formation of these complexes in solution is typically studied using techniques such as potentiometric titrations to determine their stability constants. The coordination can occur in a stepwise manner, with the different donor atoms binding to the metal ion.

The coordination behavior is influenced by factors such as the pH of the solution, the nature of the metal ion, and the presence of other coordinating species. For instance, in related N-methylglycine (sarcosine) systems, the ligand binds to the metal through the oxygen and nitrogen atoms. The stability of these complexes can be compared to those of similar ligands to understand the electronic and steric effects of the substituents.

The synthesis of coordination polymers with related angular bis-pyridyl-bis-amide ligands and dicarboxylic acids has resulted in a variety of 2D and 3D structures. mdpi.com These studies demonstrate how the interplay between the flexible ligand, the metal ion's coordination preference, and other ancillary ligands dictates the final architecture of the coordination compound. mdpi.com

Structural Characterization of this compound Coordination Compounds (e.g., X-ray Crystallography)

For instance, the crystal structures of nickel complexes with glycine and glycine peptides have been determined, revealing the coordination geometries around the nickel center. rsc.org In coordination polymers formed from related pyridine-containing ligands, the metal centers can exhibit various coordination numbers and geometries, such as distorted octahedral. mdpi.com

The table below presents typical bond lengths observed in a related Ni(II) coordination polymer with a pyridine-containing ligand, which can serve as a reference for what might be expected for complexes of this compound.

Bond TypeBond Length (Å)
Ni-O2.0344 - 2.1563
Ni-N2.0658 - 2.0895
Data is for a {[Ni(L)(1,3-BDC)(H2O)]∙2H2O}n complex where L is an angular 4,4′-oxybis[N-(pyridin-3-ylmethyl)benzamide] ligand. mdpi.com

These structural studies are crucial for understanding the supramolecular chemistry of these compounds, including the formation of hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice. mdpi.com

Electronic and Geometric Properties of this compound Metal Complexes

The electronic and geometric properties of metal complexes are intrinsically linked. The coordination of this compound to a metal ion will alter the electronic structure of both the ligand and the metal. Techniques such as UV-visible spectroscopy can be used to probe the electronic transitions within the complex, providing information about the coordination environment.

Studies on glycine interacted with metal oxides have shown that the interaction through the amine and carboxylate groups leads to an increase in the total dipole moment, indicating increased polarizability and reactivity. nih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also affected by coordination, which influences the electronic and optical properties of the complex. nih.gov

The geometry of the metal complex, whether it is tetrahedral, square planar, or octahedral, is determined by the electronic configuration of the metal ion and the steric and electronic properties of the ligand. mdpi.comchemscene.comresearchgate.net For example, in a related Ni(II) complex with a pyridine-amide ligand, a distorted octahedral geometry was observed. mdpi.com The specific bond angles and torsion angles will define the precise shape of the complex and can be influenced by the steric bulk of the methyl group on the amine nitrogen.

The following table summarizes the key functional groups of this compound and their expected role in coordination, based on general principles and data from analogous systems.

Functional GroupPotential Donor Atom(s)Expected Role in Coordination
PyridineNitrogenActs as a Lewis base, coordinating to the metal center. mdpi.com
Tertiary AmineNitrogenCan coordinate to the metal, though may be sterically hindered by the methyl group.
CarboxylateOxygen atomsCan coordinate in a monodentate or bidentate fashion, often bridging metal centers. nih.gov

Catalytic Applications and Role in Material Science of N Methyl N Pyridin 4 Ylmethyl Glycine Derivatives

Exploration of N-methyl-N-(pyridin-4-ylmethyl)glycine-Based Catalysts in Organic Reactions

Derivatives of this compound hold potential as ligands in homogeneous catalysis due to the presence of both a pyridyl nitrogen and an amino-acid-like moiety. These groups can coordinate with various transition metals, such as palladium, ruthenium, or copper, which are known to catalyze a wide array of organic transformations. The pyridine (B92270) group acts as a classic N-donor ligand, while the glycine (B1666218) portion can act as a bidentate N,O-chelating agent. This dual functionality can stabilize the metal center and influence its catalytic activity and selectivity.

While specific research on this compound as a catalyst ligand is limited, studies on closely related structures highlight its potential. For instance, palladium complexes with ligands containing pyridyl and amine functionalities are widely used in cross-coupling reactions. The Mizoroki-Heck reaction, a powerful method for C-C bond formation, relies on palladium catalysts that could potentially be supported by ligands like this compound. nih.govyoutube.com The ligand's structure could influence the reaction's course, potentially favoring the reductive Heck pathway over the traditional Mizoroki-Heck reaction depending on the coordination environment and reaction conditions. nih.gov

Furthermore, research on palladium (II) complexes with related N,N-bidentate ligands, such as 4-methoxy-N-methyl-N-(pyridin-2-ylmethyl)aniline, has demonstrated catalytic activity in the polymerization of methyl methacrylate. researchgate.net In this study, the introduction of an N-methyl group to the ligand had a noticeable effect on the catalytic activity. researchgate.net This suggests that the N-methyl group in this compound could play a significant role in modulating the electronic and steric properties of its metal complexes, thereby impacting their catalytic performance.

The general utility of N-donor ligands in catalysis is well-established, with applications ranging from oxidation reactions to polymerization. researchgate.netrsc.org Metal complexes derived from this compound could be explored in reactions such as:

Oxidation of alcohols: Zinc complexes supported by pyridine-N-oxide ligands have been shown to be effective catalysts for Michael addition reactions. rsc.org

Peptide hydrolysis: Dinuclear platinum(II) complexes bridged by pyrazine (B50134) have demonstrated the ability to hydrolyze amide bonds in dipeptides. researchgate.net

Cross-coupling reactions: The pyridine moiety is a common feature in ligands for palladium-catalyzed reactions like the Heck and Suzuki couplings. nih.gov

Future research could focus on synthesizing and characterizing metal complexes of this compound and evaluating their efficacy in these and other significant organic transformations.

Stereoselective Catalysis Mediated by Chiral this compound Derivatives

The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. nih.govresearchgate.net The scaffold of this compound is achiral, but it can be readily modified to create chiral derivatives for use in stereoselective catalysis.

A prominent example is the development of chiral acylation catalysts based on an N-4'-pyridinyl-α-methyl proline structure. scilit.com While not a direct derivative of the glycine compound, this work showcases the potential of combining a 4-pyridinyl moiety with a chiral amino acid framework. In a study by Priem et al., a family of these catalysts was synthesized and screened for the kinetic resolution of racemic alcohols. scilit.com

The catalysts were highly effective, achieving high enantioselectivity in the acylation of various secondary alcohols. scilit.com The study found that hydrogen bonding interactions between the catalyst and the alcohol substrate were crucial for achieving high enantioselectivity. scilit.com This principle could be directly applied to the design of new chiral catalysts derived from this compound, for instance, by introducing chiral centers into the backbone or by attaching chiral auxiliaries.

The effectiveness of these N-4'-pyridinyl-α-methyl proline derivatives is demonstrated in the kinetic resolution of a variety of substrates, with ethanolamine (B43304) derivatives showing particular promise. scilit.com

Table 1: Kinetic Resolution of Alcohols using Chiral N-4'-Pyridinyl-α-methyl Proline Catalysts

Substrate Selectivity Factor (S)
Racemic Alcohol 33 High
Ethanolamine derivatives Up to 18.8

Data sourced from Priem et al. (2003). scilit.com

The broader field of asymmetric catalysis utilizes various strategies involving chiral ligands or catalysts, such as chiral quaternary ammonium (B1175870) salts for the phase-transfer alkylation of glycine imines nih.gov and planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP). scispace.com The synthesis of chiral pyridines is of great interest due to their prevalence in bioactive molecules. nih.gov Catalytic methods that leverage copper-chiral diphosphine ligands have been successful in the asymmetric alkylation of alkenyl pyridines. nih.gov These approaches provide a blueprint for how chiral versions of this compound could be designed and employed in asymmetric transformations.

Integration into Supramolecular Architectures and Functional Materials

The field of material science increasingly utilizes organic molecules as building blocks for functional materials with tailored properties. Coordination polymers and metal-organic frameworks (MOFs) are prominent examples, constructed from metal ions or clusters linked by organic ligands. researchgate.net The this compound ligand is an excellent candidate for constructing such materials due to its multiple coordination sites: the pyridyl nitrogen, the tertiary amine nitrogen, and the carboxylate group. These sites can bind to one or more metal centers, leading to the formation of one-, two-, or three-dimensional networks. azom.com

While specific MOFs or coordination polymers constructed directly from this compound are not extensively documented, the principles are well-established through studies of analogous ligands. For example, ligands containing pyridyl groups are commonly used to create 1D, 2D, and 3D coordination polymers. azom.commdpi.com The geometry of the ligand and the coordination preference of the metal ion dictate the final topology of the supramolecular structure.

Research on related systems provides insight into the potential structures that could be formed:

1D Helical Chains and 2D Layers: Mercury(II) halides react with N,N'-bis(pyridine-4-yl)formamidine to form helical chains and 2D layered structures, demonstrating how the pyridyl moiety can direct the assembly of complex architectures. nih.gov

2D and 3D Networks: A glycine-derived trimellitic acid imide ligand has been used to form coordination polymers with zinc and cadmium, with the dimensionality of the resulting structure depending on the size of the metal ion. researchgate.net

Photoluminescent Materials: Silver(I) complexes with N-(pyridylmethylene)aniline ligands have been shown to form 1D coordination polymers that exhibit strong UV-Vis emission, suggesting potential applications in sensors or optical devices. researchgate.net

The integration of the flexible glycine-derived backbone of this compound into such frameworks could lead to materials with interesting dynamic properties, such as "breathing" effects in response to guest molecules. The combination of the pyridyl group and the chelating amino acid moiety could result in robust frameworks with potential applications in gas storage, separation, or heterogeneous catalysis.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
N-4'-pyridinyl-α-methyl proline
4-methoxy-N-methyl-N-(pyridin-2-ylmethyl)aniline
4-(dimethylamino)pyridine (DMAP)
N,N'-bis(pyridine-4-yl)formamidine
Glycine-derived trimellitic acid imide
N-(pyridylmethylene)aniline
Pyrazine
Ethanolamine

Biological Activity and Mechanistic Insights of N Methyl N Pyridin 4 Ylmethyl Glycine Analogs

Interactions with Glycine (B1666218) Transporters (GlyT1) and Related Pathways

The glycine transporter type 1 (GlyT1) is a critical regulator of glycine levels in the central nervous system. nih.govnih.gov By reuptaking glycine from the synaptic cleft, GlyT1 plays a pivotal role in modulating both inhibitory glycinergic neurotransmission and excitatory glutamatergic neurotransmission, the latter through its influence on the glycine co-agonist site of N-methyl-D-aspartate (NMDA) receptors. nih.govnih.gov Inhibition of GlyT1 leads to an elevation of synaptic glycine, thereby enhancing NMDA receptor function. This mechanism has been a significant focus of drug discovery efforts for conditions associated with NMDA receptor hypofunction, such as schizophrenia. nih.govnih.gov

N-substituted glycine derivatives, particularly those based on the sarcosine (B1681465) (N-methylglycine) scaffold, have been extensively investigated as GlyT1 inhibitors. nih.gov The underlying principle is that these analogs can compete with glycine for binding to the transporter without being transported, or by being transported at a much lower rate. The structure of N-methyl-N-(pyridin-4-ylmethyl)glycine, which is a derivative of N-methylglycine, suggests its potential to interact with GlyT1. The pyridylmethyl group introduces a bulky, aromatic moiety that could influence binding affinity and selectivity for the transporter.

The development of GlyT1 inhibitors has evolved from simple glycine analogs to more complex molecules. nih.gov Initial studies with glycine and its N-methyl analog, sarcosine, showed promise, which spurred the synthesis of more elaborate structures incorporating the glycine or sarcosine core. nih.gov While specific data on this compound is not extensively available in public literature, the activity of related compounds provides a basis for inferring its potential role. For instance, various N-substituted glycine derivatives have been synthesized and evaluated for their GlyT1 inhibitory activity, demonstrating that modifications to the N-substituent can significantly impact potency and selectivity.

Table 1: Examples of N-substituted Glycine Derivatives and their GlyT1 Inhibitory Activity
CompoundStructureGlyT1 IC50 (nM)Reference
SarcosineSarcosine structure~10,000 nih.gov
ALX-5407ALX-5407 structure2 nih.gov
Org-24461Structure not readily available16 nih.gov

Modulation of N-Methyl-D-Aspartate (NMDA) Receptors and Glycine Binding Sites

The NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptors, is fundamental for synaptic plasticity, learning, and memory. For the NMDA receptor to be activated, it requires the binding of both glutamate and a co-agonist, which is typically glycine or D-serine. nih.gov The glycine binding site on the GluN1 subunit of the NMDA receptor is a key modulatory site. nih.gov When this site is not saturated, increasing the local concentration of glycine can enhance NMDA receptor function.

Given that this compound is a glycine derivative, it has the potential to interact with the glycine binding site of the NMDA receptor. Depending on its specific structure and how it fits into the binding pocket, it could act as an agonist, a partial agonist, or an antagonist. The N-methylation and the pyridylmethyl substitution would significantly alter its properties compared to glycine itself.

The design of ligands that target the glycine binding site of the NMDA receptor is a well-established strategy in medicinal chemistry. nih.gov Structure-activity relationship studies have provided a detailed understanding of the spatial and electronic requirements for binding to this site. nih.gov For instance, the synthesis and evaluation of reactive ligands derived from 4-hydroxy-quinolin-2(1H)-ones have been used to map the nucleophilic residues within the glycine binding pocket. nih.gov While direct studies on this compound are lacking, its structural features can be compared to known glycine site modulators to predict its potential activity.

Enzymatic Interactions, e.g., Glycine N-Methyltransferase (GNMT) as a Model Substrate or Inhibitor

Glycine N-methyltransferase (GNMT) is an enzyme that plays a crucial role in regulating the cellular ratio of S-adenosylmethionine (AdoMet) to S-adenosylhomocysteine (AdoHcy), which is a key indicator of the cell's methylation capacity. nih.govnih.gov GNMT catalyzes the transfer of a methyl group from AdoMet to glycine, producing sarcosine (N-methylglycine) and AdoHcy. nih.govnih.gov

This compound is structurally related to the product of the GNMT reaction, sarcosine. This relationship suggests several potential interactions with GNMT. It could act as a product inhibitor, competing with glycine for binding to the active site. The additional pyridylmethyl group would likely influence its binding affinity compared to sarcosine. Alternatively, depending on the flexibility of the active site, it might be a substrate for further methylation, although this is less likely given the steric bulk of the pyridylmethyl group.

The mechanism of GNMT has been studied in detail, including its crystal structure and kinetic properties. nih.govnih.govacs.org The enzyme is a tetramer with a unique "closed" basket structure where the N-terminus of one subunit blocks the active site of the adjacent subunit, a mechanism that contributes to its auto-inhibition and weak product inhibition by AdoHcy. nih.gov Structure-activity relationship studies of GNMT inhibitors have shown that modifications to the glycine or AdoMet binding sites can significantly alter inhibitory potency. acs.org

Table 2: Kinetic Parameters of GNMT with its Natural Substrate
SubstrateKm (mM)Vmax (μmol/min/mg)Reference
Glycine0.91.2 nih.gov
S-adenosylmethionine0.1- nih.gov

Broader Biochemical Relevance as Amino Acid Derivatives

N-substituted glycine derivatives, as a class, have broad biochemical relevance beyond their interactions with specific transporters and enzymes. nih.govacs.org They are used as building blocks in the synthesis of peptidomimetics, known as peptoids, which are polymers of N-substituted glycines. nih.gov Peptoids are resistant to proteolytic degradation and can be designed to mimic the structure and function of natural peptides, making them valuable tools in drug discovery and materials science. nih.gov

The introduction of an N-substituent on the glycine backbone can significantly alter the physicochemical properties of the molecule, such as its lipophilicity, solubility, and ability to form hydrogen bonds. nih.govacs.org These changes can have profound effects on the biological activity of the resulting derivatives. For example, studies on aliphatic N-substituted glycine derivatives have shown that increasing the length of the alkyl chain can enhance lipophilicity and cell permeability. nih.govacs.org The pyridyl group in this compound would impart specific properties, including the potential for hydrogen bonding and metal coordination, which could lead to novel biological activities.

Furthermore, N-substituted amino acids have been investigated for a variety of therapeutic applications. For instance, N-phenylglycine derivatives have been synthesized and evaluated as potential anti-inflammatory agents. researchgate.net The rationale behind such designs often involves mimicking the structure of endogenous molecules to achieve a desired biological effect while improving pharmacokinetic properties. researchgate.net The diverse biological roles of N-substituted glycine derivatives highlight the potential for this compound and its analogs to interact with a range of biological systems in ways that are yet to be fully explored.

No Publicly Available Research Found for Computational Chemistry Studies of this compound

Following a comprehensive search of publicly accessible scientific literature and databases, no specific computational chemistry studies focusing on the compound this compound were identified. The requested analysis, which includes molecular docking, conformational analysis, molecular dynamics simulations, and quantum chemical calculations for this particular molecule and its analogs, does not appear to be available in published research.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the computational chemistry of this compound as outlined in the user's request. The generation of such an article would require fabricating data and research findings, which is beyond the scope of this assistant's capabilities and ethical guidelines.

The specific areas where no information was found include:

Computational Chemistry Studies on N Methyl N Pyridin 4 Ylmethyl Glycine

Quantum Chemical Calculations and Electronic Structure Analysis of N-methyl-N-(pyridin-4-ylmethyl)glycine:No papers detailing quantum mechanical calculations to determine the electronic properties of this compound were identified.

Without any foundational research, the creation of data tables and the discussion of detailed findings as requested cannot be fulfilled. Further research would be needed to be conducted by the scientific community to provide the data necessary to construct the requested article.

Advanced Spectroscopic and Chromatographic Characterization of N Methyl N Pyridin 4 Ylmethyl Glycine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of N-methyl-N-(pyridin-4-ylmethyl)glycine

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed connectivity map of the molecule can be constructed.

¹H NMR spectroscopy provides information on the chemical environment and neighboring protons for each hydrogen atom in the molecule. For this compound, the spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the methylene (B1212753) bridge, the N-methyl group, and the methylene group of the glycine (B1666218) moiety. The chemical shifts (δ) of the pyridyl protons are typically found in the downfield region due to the deshielding effect of the aromatic ring and the nitrogen atom. The protons of the methylene groups adjacent to the nitrogen and the carbonyl group would appear at characteristic intermediate chemical shifts, while the N-methyl protons would be observed in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine-H (α to N) 8.5 - 8.7 149 - 151
Pyridine-H (β to N) 7.2 - 7.4 123 - 125
Pyridin-4-ylmethyl -H 3.7 - 3.9 58 - 62
N-methyl -H 2.3 - 2.5 41 - 43
Glycine-CH₂ -H 3.2 - 3.4 55 - 58

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of this compound

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and confirming the elemental composition of this compound. The compound has a molecular formula of C₉H₁₂N₂O₂ and a monoisotopic mass of 180.0899 Da. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which serves as strong evidence for the compound's identity.

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to collision-induced dissociation (CID), it breaks apart into smaller, characteristic fragment ions. The fragmentation pathways are predictable based on the structure of the molecule.

Key fragmentation pathways for this compound would likely involve:

α-cleavage: Breakage of the C-C bond adjacent to the nitrogen atom, leading to the loss of the carboxyl group or the entire glycine moiety.

Loss of the pyridin-4-ylmethyl group: Cleavage of the bond between the methylene bridge and the nitrogen atom, resulting in a fragment corresponding to the N-methylglycine cation.

Fragmentation of the pyridine ring: Characteristic losses from the aromatic ring system.

Analysis of the masses of these fragment ions allows for the reconstruction of the molecular structure, providing orthogonal confirmation to NMR data. For example, the fragmentation of related N-methylated amino acids has been studied, providing a basis for predicting the behavior of this compound. nih.govnih.gov

Table 2: Key Predicted Mass Spectrometry Fragments for this compound

Fragment Ion Predicted m/z Description
[M+H]⁺ 181.0972 Protonated molecular ion
[M-COOH]⁺ 135.0917 Loss of the carboxylic acid group
[C₅H₄NCH₂]⁺ 92.0495 Pyridin-4-ylmethyl cation

Note: These are predicted m/z values for the major fragment ions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy probes the vibrational frequencies of the chemical bonds within the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. Key expected vibrational modes include:

A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

A strong C=O stretch from the carboxylic acid carbonyl group, usually appearing around 1700-1730 cm⁻¹.

C-N stretching vibrations for the tertiary amine.

C-H stretching and bending vibrations for the methylene and methyl groups.

Characteristic aromatic C=C and C=N stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorption of the pyridine ring. Pyridine and its derivatives typically exhibit strong absorption bands in the UV region, arising from π → π* and n → π* transitions. The exact wavelength of maximum absorbance (λmax) can be influenced by the substituents on the ring and the solvent used. The glycine moiety itself does not significantly absorb in the typical UV-Vis range. The UV-Vis spectrum of 4-methylpyridine (B42270), a closely related chromophore, shows absorption maxima around 250-260 nm. nist.gov

Table 3: Expected IR and UV-Vis Spectroscopic Data for this compound

Spectroscopic Technique Expected Feature Approximate Wavenumber (cm⁻¹)/Wavelength (nm)
IR O-H stretch (carboxylic acid) 2500 - 3300
IR C=O stretch (carboxylic acid) 1700 - 1730
IR C=C, C=N stretch (pyridine) 1400 - 1600

Chromatographic Techniques for Purity Assessment and Separation of this compound

Chromatographic techniques are indispensable for the purification and purity assessment of synthesized this compound. High-Performance Liquid Chromatography (HPLC) is the most commonly employed method for these purposes.

For the purity analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically suitable. In this setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. The retention of the compound on the column is influenced by its polarity; more polar compounds elute earlier. The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), with additives such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. Detection is commonly performed using a UV detector set at a wavelength where the pyridine chromophore absorbs, such as around 254 nm. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. The retention time of the compound under specific chromatographic conditions is a characteristic parameter that can be used for its identification. While a specific HPLC method for this exact compound is not detailed in the literature, methods for the analysis of similar amino acid derivatives are well-established and can be adapted. thermofisher.com

For the preparative separation and purification of this compound from reaction mixtures, preparative HPLC or column chromatography using silica (B1680970) gel or a reversed-phase sorbent can be employed. The choice of the chromatographic mode and conditions depends on the nature of the impurities to be removed.

Table 4: Typical HPLC Parameters for the Analysis of this compound

Parameter Typical Condition
Column Reversed-phase C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: Water with 0.1% TFA; B: Acetonitrile with 0.1% TFA
Gradient A time-dependent gradient from a high percentage of A to a high percentage of B
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Injection Volume | 10 µL |

Structure Activity/property Relationship Sar/spr Studies of N Methyl N Pyridin 4 Ylmethyl Glycine Derivatives

Systematic Modifications of the Pyridine (B92270) Moiety (e.g., Position Isomers, Substitutions) in N-methyl-N-(pyridin-4-ylmethyl)glycine Derivatives

The pyridine ring is a key structural feature in many biologically active compounds, and its modification is a common strategy in structure-activity relationship (SAR) studies. Research into derivatives with similar scaffolds demonstrates that the position of the nitrogen atom within the pyridine ring is crucial for activity.

Table 1: Impact of Pyridine Moiety Modifications on Biological Activity

This table is based on data from analogous 1,3,4-thiadiazole (B1197879) derivatives and illustrates the principles of pyridine moiety modification.

Compound Modification R Group Relative Activity (IC₅₀ in µM)
Parent Compound 4-pyridinyl 3.5
Position Isomer 2-pyridinyl Inactive
Position Isomer 3-pyridinyl 3.5
Ring Replacement Phenyl Inactive

Data derived from studies on 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives. nih.gov

Alterations to the Glycine (B1666218) Carboxylic Acid Group in this compound

The carboxylic acid group is a common functional group in many pharmacologically active molecules, prized for its ability to engage in strong electrostatic interactions like hydrogen bonds. semanticscholar.org However, its acidic nature (typically pKa ~4-5) means it is ionized at physiological pH, which can lead to poor membrane permeability and metabolic instability. semanticscholar.orgresearchgate.net To overcome these liabilities, the carboxylic acid is often replaced with bioisosteres—functionalities that mimic the original group in shape and electronic properties but possess improved pharmacokinetic profiles. semanticscholar.orgresearchgate.net

Common bioisosteric replacements for carboxylic acids include:

Tetrazoles: These are among the most widely used non-classical bioisosteres. With a pKa of approximately 4.5-4.9, they effectively mimic the acidity of a carboxylic acid while being more lipophilic. drughunter.com The tetrazole ring in the angiotensin II receptor antagonist losartan (B1675146) is a classic example of a successful bioisosteric replacement that led to a viable orally administered drug. nih.gov

Acyl Sulfonamides: These compounds also have pKa values in the 4-5 range, matching that of carboxylic acids. nih.gov They offer the potential for additional hydrogen bond interactions through both oxygen atoms of the sulfonamide group, which can lead to significant improvements in potency. drughunter.com

Hydroxamic Acids: While they can also be metabolized, hydroxamic acids serve as effective carboxylic acid bioisosteres in certain contexts, exhibiting favorable activity and pharmacokinetic properties. nih.gov

Hydroxyisoxazoles: The 3-hydroxyisoxazole moiety is a planar, acidic heterocycle (pKa ~4-5) that has been used extensively in the development of derivatives of neurotransmitters. nih.gov

The choice of a bioisostere is highly context-dependent, aiming to maintain or enhance biological activity while improving drug-like properties. drughunter.com

Table 2: Comparison of Carboxylic Acid and Common Bioisosteres

Functional Group Typical pKa General Characteristics
Carboxylic Acid ~4-5 Strong H-bond acceptor, often ionized, can have poor permeability. semanticscholar.orgresearchgate.net
Tetrazole ~4.5-4.9 Similar acidity to COOH, more lipophilic, metabolically stable. drughunter.comnih.gov
Acyl Sulfonamide ~4-5 Similar acidity to COOH, potential for additional H-bonding. drughunter.comnih.gov
Hydroxamic Acid ~8-9 Weaker acid, can chelate metal ions, different metabolic profile. researchgate.netnih.gov

| 3-Hydroxyisoxazole | ~4-5 | Planar, acidic, used in neuroscience targets. nih.gov |

Impact of N-Methyl Substituent Variations on the Properties of this compound

The N-methyl group in this compound is part of a sarcosine (B1681465) (N-methylglycine) core. wikipedia.org Variations of this N-alkyl substituent can significantly impact the molecule's steric profile, basicity, and metabolic stability. The process of modifying this group is a key step in lead optimization.

Steric Hindrance: Increasing the size of the alkyl group (e.g., to N-ethyl or N-isopropyl) can introduce steric bulk. This may either enhance binding by promoting a specific conformation or decrease activity by preventing the molecule from fitting into a target binding site.

Metabolic Stability: The N-methyl group can be susceptible to N-demethylation by cytochrome P450 enzymes. Replacing it with a different group might alter the metabolic pathway and improve the compound's half-life. Synthetic methodologies for creating polymers of sarcosine (polysarcosine) have been developed, which could potentially be adapted for synthesizing various N-alkylglycine derivatives for SAR studies. semanticscholar.org

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to build mathematical models that correlate a compound's structural features with its biological activity or physicochemical properties. nih.govmdpi.com These models are invaluable for predicting the activity of new compounds and guiding the design of more potent and selective molecules. nih.gov

For scaffolds related to this compound, such as N-(pyridin-4-ylmethyl)aniline derivatives, 3D-QSAR models have been successfully developed. nih.gov These studies typically involve:

Descriptor Calculation: A wide range of molecular descriptors are calculated for a series of analogs. These can be constitutional (e.g., molecular weight), physicochemical (e.g., logP, polar surface area), or topological (e.g., topological diameter). nih.govresearchgate.net

Model Generation: Statistical techniques like Multiple Linear Regression (MLR) or more complex methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build a predictive model. nih.govwu.ac.th

Model Validation: The robustness and predictive power of the model are rigorously tested. For example, a CoMFA model for N-(pyridin-4-ylmethyl)aniline derivatives yielded a cross-validated q² of 0.671 and a non-cross-validated r² of 0.969, indicating a highly predictive model. nih.gov A corresponding CoMSIA model showed a q² of 0.608 and an r² of 0.936. nih.gov

These QSAR models provide insights into which structural features are critical for activity. For instance, the models can generate contour maps that show where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity, thereby streamlining the de novo design and optimization of new inhibitors. nih.gov

Emerging Research Areas and Future Perspectives for N Methyl N Pyridin 4 Ylmethyl Glycine

Development of Novel Synthetic Methodologies for N-methyl-N-(pyridin-4-ylmethyl)glycine

The efficient synthesis of N-substituted glycine (B1666218) derivatives is crucial for their widespread application. While standard alkylation methods provide a basic framework, emerging research focuses on developing more sophisticated and efficient synthetic routes that offer greater control over purity and scalability.

One promising avenue is the adaptation of solid-phase synthesis techniques, which are well-established for the production of peptoids (oligomers of N-substituted glycines). nih.govresearchgate.net The "sub-monomer" approach, in particular, could be tailored for this compound. This would involve a two-step monomer addition cycle, starting with the acylation of a resin-bound amine with an haloacetic acid, followed by nucleophilic displacement of the halide with 4-(aminomethyl)pyridine (B121137). Subsequent N-methylation would complete the synthesis. This methodology offers the advantages of high purity and the potential for combinatorial library synthesis.

Furthermore, green synthesis approaches are gaining traction. nih.govacs.org For this compound, this could involve one-pot reactions in aqueous media, minimizing the use of hazardous organic solvents. nih.govacs.org Reductive amination of glyoxylic acid with 4-(aminomethyl)pyridine, followed by N-methylation, represents a plausible green synthetic route. The development of chemoenzymatic strategies, leveraging the specificity of enzymes for N-alkylation, could also offer a highly selective and environmentally benign synthetic pathway.

Synthetic ApproachPotential AdvantagesKey Reagents/Techniques
Solid-Phase SynthesisHigh purity, amenability to automation and library synthesis.Resin support, haloacetic acid, 4-(aminomethyl)pyridine, N-methylation agent.
Green ChemistryReduced environmental impact, use of aqueous media.Glyoxylic acid, 4-(aminomethyl)pyridine, reducing agent, methylating agent.
Chemoenzymatic MethodHigh selectivity, mild reaction conditions.Specific N-methyltransferase enzymes, methyl donor.

Exploration of this compound in Advanced Catalytic Cycles

The pyridine (B92270) ring is a ubiquitous component of ligands in coordination chemistry and catalysis. The incorporation of a pyridinyl moiety into an N-substituted glycine framework in this compound suggests its potential as a versatile ligand for various metal-catalyzed reactions.

The tripodal nature of related tris(2-pyridylmethyl)amine (B178826) (TPA) ligands has been extensively utilized in catalysis. rsc.orgwikipedia.org By analogy, this compound could function as a bidentate or tridentate ligand, coordinating to a metal center through the pyridine nitrogen, the tertiary amine, and the carboxylate oxygen. This could enable its use in asymmetric catalysis, where the chiral environment created by the ligand is crucial for enantioselective transformations. Future research could explore the synthesis of transition metal complexes of this compound and their application in reactions such as asymmetric hydrogenation, oxidation, and carbon-carbon bond formation.

Moreover, recent advancements in photoredox catalysis have highlighted the utility of pyridine derivatives in mediating light-driven reactions. researchgate.netrecercat.catacs.org The pyridine moiety of this compound could be activated under photochemical conditions to generate pyridinyl radicals, which can participate in a variety of transformations. researchgate.netrecercat.catacs.org This opens up possibilities for its use as a photocatalyst or a key component in photocatalytic systems for applications such as C-H functionalization and polymerization reactions.

Catalytic ApplicationPotential Role of the CompoundRelevant Metal Centers
Asymmetric CatalysisChiral ligand for enantioselective transformations.Rhodium, Ruthenium, Iridium, Palladium.
Oxidation CatalysisLigand for metal-based oxidation catalysts.Iron, Copper, Manganese.
Photoredox CatalysisPhotosensitizer or radical precursor.Iridium, Ruthenium, or metal-free systems.

New Applications in Functional Materials Design Incorporating this compound

The design of functional materials with tailored properties is a cornerstone of modern materials science. The unique chemical functionalities of this compound make it an attractive building block for the creation of novel materials.

The ability of the pyridine nitrogen to be protonated or to coordinate with metal ions can be exploited in the design of stimuli-responsive materials. For instance, polymers or hydrogels incorporating this compound could exhibit changes in their swelling behavior, mechanical properties, or optical characteristics in response to changes in pH or the presence of specific metal ions. This could lead to applications in sensors, drug delivery systems, and smart coatings.

Furthermore, the N-substituted glycine backbone is analogous to that of peptoids, which are known to self-assemble into well-defined nanostructures. nih.gov By incorporating this compound into peptoid sequences, it may be possible to create novel nanomaterials with pyridyl groups displayed on their surfaces. These materials could find use in areas such as catalysis, biomineralization, and as scaffolds for the immobilization of enzymes or other biomolecules.

Material TypeFunctional Role of the CompoundPotential Applications
Stimuli-Responsive PolymerspH- or metal-ion-responsive monomer.Sensors, drug delivery, smart coatings.
Self-Assembling NanomaterialsComponent of peptoid-based nanostructures.Nanocatalysis, biomineralization, biomimetic materials.
Functionalized SurfacesSurface modification agent for introducing pyridyl groups.Chromatography, biosensors, heterogeneous catalysis.

Unexplored Biological Targets and Mechanistic Studies Related to this compound

N-substituted glycines and their oligomers (peptoids) are recognized for their biological activity and proteolytic stability, making them attractive candidates for drug discovery. nih.govdrugbank.com The biological potential of this compound remains largely unexplored, presenting a fertile ground for future investigation.

Given that N-acyl glycines are known to interact with various receptors and enzymes in the central nervous system, it is plausible that this compound could modulate the activity of neurological targets. mdpi.com For example, it could be investigated as a potential ligand for glycine receptors or as an inhibitor of glycine transporters, which are involved in regulating neurotransmission. mdpi.com

The structural similarity to peptoids also suggests that it could be used as a monomer to build oligomers that mimic the structure and function of biologically active peptides. nih.gov Such peptoids could be designed to target protein-protein interactions, which are implicated in a wide range of diseases. Mechanistic studies would be crucial to elucidate the mode of action of any identified biological activity, including detailed binding assays and structural biology studies to characterize its interactions with biological macromolecules.

Potential Biological AreaRationale for ExplorationPossible Molecular Targets
NeuropharmacologyStructural analogy to N-acyl glycines with CNS activity.Glycine receptors, glycine transporters, GABA receptors. mdpi.com
Antimicrobial AgentsPeptoids are known to possess antimicrobial properties.Bacterial cell membranes, microbial enzymes.
Enzyme InhibitionThe scaffold can be modified to target specific enzyme active sites.Proteases, kinases, methyltransferases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-methyl-N-(pyridin-4-ylmethyl)glycine, and how can purity be validated?

  • Methodology :

  • Synthesis : Use nucleophilic substitution or reductive amination, given the pyridinylmethyl and glycine moieties. For dihydrochloride derivatives, consider HCl gas treatment during purification .
  • Purification : Employ recrystallization (e.g., ethanol/water mixtures) or reverse-phase HPLC. Monitor by TLC (silica gel, chloroform/methanol eluent).
  • Validation : Combine elemental analysis (C, H, N), NMR (¹H/¹³C for functional groups), and high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C₉H₁₄Cl₂N₂O₂, MW 253.13) .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

  • Methodology :

  • UPLC-MS : Use a C18 column with a gradient of 0.1% formic acid in water/acetonitrile. Optimize MS parameters in positive ion mode (m/z 253.13 for [M+H]⁺) .
  • NMR : Assign peaks via 2D experiments (COSY, HSQC) to resolve overlapping signals from the pyridinyl and methyl groups .
  • Cross-validation : Compare results across techniques to address discrepancies (e.g., NMR purity vs. LC-MS quantification) .

Q. How can crystallographic data for this compound be obtained and interpreted?

  • Methodology :

  • Data collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). For related pyridinylmethyl compounds, expect monoclinic/triclinic systems with Z = 2–4 .
  • Structure solution : Apply SHELXT for phase determination and SHELXL for refinement. Analyze hydrogen bonding (e.g., N–H···Cl in dihydrochloride salts) .
  • Visualization : Use WinGX/ORTEP to generate thermal ellipsoid plots and packing diagrams .

Advanced Research Questions

Q. How can structural contradictions between computational models and experimental crystallographic data be resolved?

  • Methodology :

  • Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to optimize geometry. Compare bond lengths/angles with X-ray data (e.g., C–N bonds in glycine moiety).
  • Refinement : In SHELXL, adjust displacement parameters and apply twin refinement if data shows pseudo-merohedral twinning .
  • Validation : Use R-factor convergence (R₁ < 5%) and Hirshfeld surface analysis to validate intermolecular interactions .

Q. What strategies mitigate challenges in tracking metabolic pathways of this compound in plant/animal systems?

  • Methodology :

  • Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs for tracing via LC-MS/MS.
  • Metabolite profiling : Use high-resolution orbitrap MS with collision-induced dissociation (CID) to identify fragmentation patterns .
  • In vivo studies : Apply microdialysis in model organisms, followed by SPE cleanup and quantification .

Q. How can developmental toxicity risks be assessed for this compound under OECD guidelines?

  • Methodology :

  • In vitro assays : Follow OECD 421 (mammalian cell tests with metabolic activation) to screen for teratogenicity .
  • Dose-response : Use zebrafish embryos for LC₅₀ determination (48-hour exposure, endpoints: mortality/morphological defects).
  • Data gaps : Address limited ecological data (e.g., bioaccumulation) via quantitative structure-activity relationship (QSAR) modeling .

Q. What computational tools predict the compound’s interaction with biological targets (e.g., enzymes/receptors)?

  • Methodology :

  • Docking studies : Use AutoDock Vina to model binding to pyridinyl-sensitive targets (e.g., kinases). Validate with MD simulations (GROMACS, 100 ns trajectories).
  • Pharmacophore mapping : Identify critical features (e.g., pyridinyl N as hydrogen bond acceptor) using Schrödinger Phase .

Data Contradiction Resolution

Q. How to address discrepancies between theoretical and experimental pKa values for ionizable groups?

  • Methodology :

  • Experimental pKa : Perform potentiometric titration in aqueous/organic solvents. For pyridinyl groups, expect pKa ~4.5–5.5 .
  • Computational pKa : Use COSMO-RS or Marvin Suite. Adjust solvation models if deviations exceed 0.5 units .

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Feasible Synthetic Routes

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Reactant of Route 1
N-methyl-N-(pyridin-4-ylmethyl)glycine
Reactant of Route 2
Reactant of Route 2
N-methyl-N-(pyridin-4-ylmethyl)glycine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.